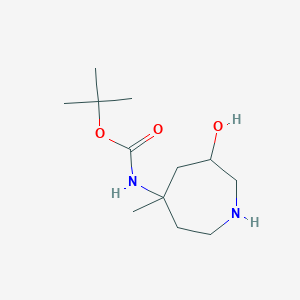

tert-Butyl (6-hydroxy-4-methylazepan-4-yl)carbamate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

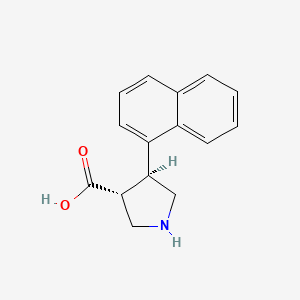

tert-Butyl-(6-Hydroxy-4-methylazepan-4-yl)carbamat: ist eine chemische Verbindung mit der Summenformel C12H24N2O3. Es ist ein Derivat von Azepan, einer siebengliedrigen heterocyclischen Verbindung, die Stickstoff enthält.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von tert-Butyl-(6-Hydroxy-4-methylazepan-4-yl)carbamat beinhaltet typischerweise die Reaktion von 6-Hydroxy-4-methylazepan mit tert-Butylchlorformiat in Gegenwart einer Base wie Triethylamin. Die Reaktion wird unter wasserfreien Bedingungen durchgeführt, um die Hydrolyse des Chlorformiats zu verhindern. Das allgemeine Reaktionsschema ist wie folgt:

6-Hydroxy-4-methylazepan+tert-Butyl chloroformate→tert-Butyl (6-Hydroxy-4-methylazepan-4-yl)carbamat

Industrielle Produktionsmethoden: Die industrielle Produktion dieser Verbindung kann ähnliche Synthesewege, aber in größerem Maßstab, umfassen. Die Reaktionsbedingungen werden optimiert, um die Ausbeute und Reinheit zu maximieren, wobei häufig kontinuierliche Durchflussreaktoren und automatisierte Systeme eingesetzt werden, um eine gleichbleibende Qualität zu gewährleisten.

Analyse Chemischer Reaktionen

Arten von Reaktionen:

Oxidation: tert-Butyl-(6-Hydroxy-4-methylazepan-4-yl)carbamat kann Oxidationsreaktionen eingehen, insbesondere an der Hydroxylgruppe, um entsprechende Ketone oder Aldehyde zu bilden.

Reduktion: Die Verbindung kann zu sekundären Aminen oder Alkoholen reduziert werden, abhängig vom verwendeten Reduktionsmittel.

Substitution: Es kann nucleophile Substitutionsreaktionen eingehen, bei denen die tert-Butylgruppe durch andere funktionelle Gruppen ersetzt werden kann.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid werden typischerweise verwendet.

Substitution: Nucleophile wie Amine oder Thiole können unter basischen Bedingungen verwendet werden.

Hauptprodukte, die gebildet werden:

Oxidation: Bildung von Ketonen oder Aldehyden.

Reduktion: Bildung von sekundären Aminen oder Alkoholen.

Substitution: Bildung von substituierten Carbamaten.

Wissenschaftliche Forschungsanwendungen

Chemie: tert-Butyl-(6-Hydroxy-4-methylazepan-4-yl)carbamat wird als Zwischenprodukt bei der Synthese verschiedener organischer Verbindungen verwendet. Es dient als Schutzgruppe für Amine in der Peptidsynthese und ermöglicht selektive Reaktionen an anderen funktionellen Gruppen.

Biologie: In der biologischen Forschung wird diese Verbindung verwendet, um Enzym-Substrat-Wechselwirkungen zu untersuchen und als Modellverbindung für das Verständnis des Verhaltens ähnlicher Strukturen in biologischen Systemen.

Medizin: Die Verbindung hat potenzielle Anwendungen in der Medikamentenentwicklung, insbesondere als Vorläufer für die Synthese von pharmazeutischen Wirkstoffen. Seine strukturellen Merkmale machen es zu einem Kandidaten für die Entwicklung von Molekülen mit spezifischen biologischen Aktivitäten.

Industrie: Im Industriesektor wird tert-Butyl-(6-Hydroxy-4-methylazepan-4-yl)carbamat bei der Produktion von Feinchemikalien und als Baustein für komplexere Moleküle verwendet.

Wissenschaftliche Forschungsanwendungen

Chemistry: tert-Butyl (6-hydroxy-4-methylazepan-4-yl)carbamate is used as an intermediate in the synthesis of various organic compounds. It serves as a protecting group for amines in peptide synthesis, allowing for selective reactions at other functional groups.

Biology: In biological research, this compound is used to study enzyme-substrate interactions and as a model compound for understanding the behavior of similar structures in biological systems.

Medicine: The compound has potential applications in drug development, particularly as a precursor for the synthesis of pharmaceutical agents. Its structural features make it a candidate for designing molecules with specific biological activities.

Industry: In the industrial sector, this compound is used in the production of fine chemicals and as a building block for more complex molecules.

Wirkmechanismus

Der Wirkungsmechanismus von tert-Butyl-(6-Hydroxy-4-methylazepan-4-yl)carbamat beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen, wie z. B. Enzymen oder Rezeptoren. Die Verbindung kann je nach ihrer Struktur und der Art des Ziels als Inhibitor oder Aktivator wirken. Die beteiligten Wege können die Bindung an aktive Stellen, die Veränderung der Enzymkonformation oder die Modulation der Rezeptoraktivität umfassen.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen:

- tert-Butyl-(4-Methylpiperidin-4-yl)carbamat

- tert-Butyl-(4-Hydroxybutyl)carbamat

- tert-Butyl-(4-Aminocyclohexyl)carbamat

Vergleich: tert-Butyl-(6-Hydroxy-4-methylazepan-4-yl)carbamat ist aufgrund seiner siebengliedrigen Ringstruktur einzigartig, die im Vergleich zu sechsgliedrigen Ringanalogen wie tert-Butyl-(4-Methylpiperidin-4-yl)carbamat unterschiedliche chemische und physikalische Eigenschaften verleiht. Das Vorhandensein der Hydroxylgruppe bietet außerdem zusätzliche Stellen für chemische Modifikationen, was es in synthetischen Anwendungen vielseitiger macht.

Eigenschaften

Molekularformel |

C12H24N2O3 |

|---|---|

Molekulargewicht |

244.33 g/mol |

IUPAC-Name |

tert-butyl N-(6-hydroxy-4-methylazepan-4-yl)carbamate |

InChI |

InChI=1S/C12H24N2O3/c1-11(2,3)17-10(16)14-12(4)5-6-13-8-9(15)7-12/h9,13,15H,5-8H2,1-4H3,(H,14,16) |

InChI-Schlüssel |

JMBIDSBHDFXVLE-UHFFFAOYSA-N |

Kanonische SMILES |

CC1(CCNCC(C1)O)NC(=O)OC(C)(C)C |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

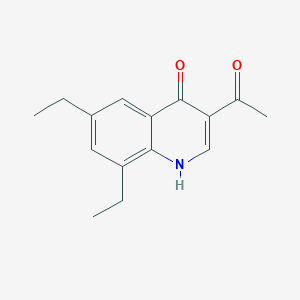

![4-(2,8-Dimethylimidazo[1,2-a]pyridin-3-yl)thiazol-2-amine](/img/structure/B11867859.png)

![Benzyl 1,5-diazaspiro[3.4]octane-5-carboxylate](/img/structure/B11867863.png)

![2-Oxo-2',3',5',6'-tetrahydrospiro[indoline-3,4'-pyran]-5-carboxylic acid](/img/structure/B11867869.png)